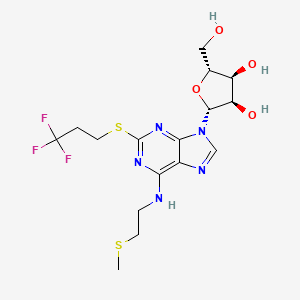

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

描述

Cangrelor Metabolite

生物活性

The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential biological activities. Its structural features suggest interactions with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound through diverse sources and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₂₂F₃N₅O₄S₂

- Molecular Weight : 469.50 g/mol

- CAS Number : 163706-58-9

- Purity : Typically provided at high purity levels for research applications .

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions critical for cellular functions. For example, studies on related purine derivatives suggest they can disrupt interactions between oncogenic proteins and their co-repressors .

- Antiviral Activity : The structural motifs present in this compound may allow it to interact with viral proteins or host cell receptors involved in viral entry or replication. Some studies have indicated that modifications in purine derivatives can enhance their antiviral properties .

Case Studies and Experimental Findings

- Cellular Assays : In vitro studies using various cell lines have demonstrated that derivatives similar to this compound can reduce cell viability in cancer models by inducing apoptosis or inhibiting proliferation pathways. A notable study reported significant cytotoxic effects at micromolar concentrations .

- In Vivo Studies : Animal model studies have shown that compounds with similar structures can lead to tumor regression and improved survival rates in xenograft models. The effectiveness is often correlated with the ability to penetrate cellular membranes and target specific pathways associated with tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antiviral Potential | Inhibits viral replication | |

| Protein Interaction | Disrupts oncogenic protein complexes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Parent Compound | 10 | Inhibition of cell proliferation |

| Methylthio Variant | 5 | Enhanced apoptosis induction |

| Trifluoropropyl Variant | 7 | Increased membrane permeability |

科学研究应用

Anticancer Research

This compound has been investigated for its potential use in cancer therapies, particularly in treating glioblastoma. Studies indicate that it may play a role in modulating metabolic pathways in cancer cells, potentially leading to reduced tumor growth and improved patient outcomes .

Antiviral Activity

Research suggests that derivatives of this compound exhibit antiviral properties. Specifically, they have been shown to inhibit viral replication in certain models, making them candidates for further development in antiviral drug formulations .

Enzyme Inhibition

The compound has shown promise as a selective inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to alterations in cellular energy dynamics and may have implications for metabolic diseases .

Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme kinetics and substrate interactions. Its fluorescent properties make it suitable for use in various imaging techniques .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol. Preliminary studies indicate low toxicity levels at therapeutic concentrations; however, further studies are needed to evaluate long-term effects and potential side effects in vivo .

Case Studies and Research Findings

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N5O4S2/c1-29-5-3-20-12-9-13(23-15(22-12)30-4-2-16(17,18)19)24(7-21-9)14-11(27)10(26)8(6-25)28-14/h7-8,10-11,14,25-27H,2-6H2,1H3,(H,20,22,23)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVUPMJCZYBIDI-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163706-58-9 | |

| Record name | (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl)tetrahydrofuran-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S,4R,5R)-2-(hydroxyMethyl)-5-(6-((2-(Methylthio)ethyl)aMino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,3S,4R,5R)-2-(HYDROXYMETHYL)-5-(6-(2-METHYLSULFANYLETHYLAMINO)-2-(3,3,3-TRIFLUOROPROPYLSULFANYL)PURIN-9-YL)TETRAHYDROFURAN-3,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WQB3ZG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。